molecular formula C19H25N5O2 B7099405 tert-butyl (3R)-3-[(4-phenyl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate

tert-butyl (3R)-3-[(4-phenyl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B7099405
M. Wt: 355.4 g/mol
InChI Key: ANSTYPSZCMIIFZ-OAHLLOKOSA-N
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Description

Tert-butyl (3R)-3-[(4-phenyl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a triazine ring, and a tert-butyl ester group. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Properties

IUPAC Name

tert-butyl (3R)-3-[(4-phenyl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-19(2,3)26-18(25)24-11-7-10-15(12-24)22-17-21-13-20-16(23-17)14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,20,21,22,23)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSTYPSZCMIIFZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(4-phenyl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Triazine Ring: The triazine ring can be introduced via nucleophilic substitution reactions involving triazine derivatives.

    Esterification: The final step often involves esterification to introduce the tert-butyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the triazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, potentially as drugs targeting specific pathways or receptors.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for any bioactive derivatives of this compound would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Triazine Derivatives: Compounds featuring the triazine ring.

    Tert-butyl Esters: Compounds with the tert-butyl ester functional group.

Uniqueness

What sets tert-butyl (3R)-3-[(4-phenyl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate apart is the combination of these three distinct structural features, which may confer unique chemical and biological properties not found in simpler analogs.

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